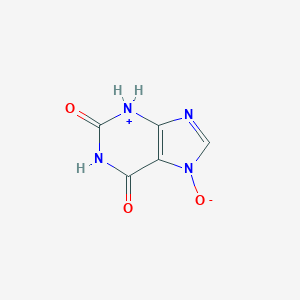
7-Hydroxyxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxyxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms It is known for its unique chemical structure, which includes a hydroxyl group at the seventh position of the xanthine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyxanthine typically involves the hydroxylation of xanthine. One common method includes the use of acetic anhydride as a dehydrating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the hydroxylation occurs specifically at the seventh position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions: 7-Hydroxyxanthine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, forming xanthine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 7-ketoxanthine.
Reduction: Formation of xanthine.
Substitution: Formation of 7-halogenoxanthine or 7-alkylxanthine.
科学研究应用
7-Hydroxyxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various xanthine derivatives with potential pharmacological activities.
Biology: Studies have explored its role in cellular metabolism and its effects on enzyme activities.
Medicine: Research has investigated its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of novel materials and as a component in certain industrial processes.
作用机制
The mechanism of action of 7-Hydroxyxanthine involves its interaction with various molecular targets and pathways:
相似化合物的比较
Xanthine: The parent compound, lacking the hydroxyl group at the seventh position.
3-Hydroxyxanthine: A similar compound with a hydroxyl group at the third position.
7-Methylxanthine: A derivative with a methyl group at the seventh position.
Uniqueness: 7-Hydroxyxanthine is unique due to its specific hydroxylation at the seventh position, which imparts distinct chemical and biological properties. Compared to 3-Hydroxyxanthine, it exhibits different reactivity towards acetic anhydride and other reagents. Its solubility in organic solvents is also influenced by the position of the hydroxyl group .
属性
CAS 编号 |
16870-90-9 |
|---|---|
分子式 |
C5H4N4O3 |
分子量 |
168.11 g/mol |
IUPAC 名称 |
7-hydroxy-3H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(6-1-9(2)12)7-5(11)8-4/h1,12H,(H2,7,8,10,11) |
InChI 键 |
RHZHJSCNWUGABX-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1[O-])C(=O)NC(=O)[NH2+]2 |
规范 SMILES |
C1=NC2=C(N1O)C(=O)NC(=O)N2 |
同义词 |
3,7-Dihydro-7-hydroxy-1H-purine-2,6-dione |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















